molecular formula C30H48N2O2 B1624416 2-[4-(Cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile CAS No. 480438-86-6

2-[4-(Cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile

Cat. No.: B1624416
CAS No.: 480438-86-6
M. Wt: 468.7 g/mol
InChI Key: KGJJVMVPAVTWCT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the cyanomethylation of amino-substituted arenes using acetonitrile as the cyanomethyl source and a catalyst such as FeCl₂ . The reaction conditions often include the use of an oxidant like DTBP (di-tert-butyl peroxide) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The cyanomethyl and dimethyloctoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DTBP, reducing agents such as hydrogen gas or metal hydrides, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different nitrile derivatives, while substitution reactions could produce a variety of substituted phenyl acetonitriles.

Scientific Research Applications

2-[4-(Cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[4-(Cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile exerts its effects involves its interaction with specific molecular targets. The cyanomethyl group can participate in nucleophilic substitution reactions, while the dimethyloctoxy groups can influence the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and conditions under which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4-(cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N2O2/c1-23(2)9-7-11-25(5)15-19-33-29-21-28(14-18-32)30(22-27(29)13-17-31)34-20-16-26(6)12-8-10-24(3)4/h21-26H,7-16,19-20H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJJVMVPAVTWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCOC1=CC(=C(C=C1CC#N)OCCC(C)CCCC(C)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407897
Record name AGN-PC-0LLXEV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-86-6
Record name AGN-PC-0LLXEV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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